Phytol

Catalog No.
S583048
CAS No.
7541-49-3
M.F
C20H40O
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytol

CAS Number

7541-49-3

Product Name

Phytol

IUPAC Name

(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/t18-,19-/m1/s1

InChI Key

BOTWFXYSPFMFNR-RTBURBONSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

3,7,11,15-Tetramethyl-2-hexadecen-1-ol; 3,7,11,15-Tetramethylhexadec-2-en-1-ol

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)C

Potential Anti-inflammatory and Immunomodulatory Effects

Research suggests phytol possesses anti-inflammatory properties. Studies have shown its ability to reduce inflammation in various cell lines and animal models []. Additionally, phytol has been investigated for its potential to modulate the immune system. It has demonstrated immunostimulatory effects, suggesting its potential as an adjuvant for vaccines [].

Potential Antibacterial and Antiparasitic Activities

Phytol exhibits antibacterial activity against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis, and Staphylococcus aureus, a common cause of hospital-acquired infections [, ]. Furthermore, studies suggest its potential effectiveness against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis [].

Potential for Neurodegenerative Disease Management

Research is exploring the potential of phytol in managing neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies in animal models suggest that phytol may improve cognitive function and alleviate symptoms associated with these diseases []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Phytol is an acyclic diterpene alcohol with the chemical formula C20H40OC_{20}H_{40}O. It is primarily derived from the hydrolysis of chlorophyll, where it serves as a side chain component. First isolated in 1909 by Richard Wilstätter, phytol has since been recognized for its role in various biological processes and applications in the chemical industry, particularly in the synthesis of vitamins E and K1, as well as in fragrances and cosmetics . Phytol is characterized by its long carbon chain and multiple methyl groups, which contribute to its unique properties and reactivity.

Research suggests potential anti-inflammatory, antioxidant, and antimicrobial properties of Phytol []. The mechanism behind these effects is still under investigation. However, studies suggest its interaction with cellular pathways and potential free radical scavenging abilities might be involved [].

While extensive safety data is limited, studies suggest Phytol exhibits low toxicity when administered orally []. However, further research is needed to determine its complete safety profile.

Phytol undergoes several chemical transformations, including:

  • Dehydration: Under high-temperature conditions, phytol can dehydrate to form neophytadiene and undergo allylic rearrangement to yield isophytol .
  • Oxidation: In biological systems, phytol is metabolized into phytanic acid through oxidation processes. This conversion is significant in ruminants and humans, where phytol derived from dietary sources can lead to the accumulation of phytanic acid, particularly in conditions like Refsum disease .
  • Esterification: Phytol can react with fatty acids to form fatty acid phytyl esters, which are important in plant lipid metabolism .

Phytol exhibits a range of biological activities that make it a compound of interest in pharmacological research:

  • Anti-inflammatory Effects: Studies have shown that phytol can inhibit inflammatory responses by modulating proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. It has demonstrated potential as an antiarthritic agent by reducing joint swelling and hyperalgesia in animal models .
  • Antimicrobial Properties: Phytol has been reported to possess antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Cytotoxic Activity: Some derivatives of phytol have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

Phytol can be synthesized through several methods:

  • Extraction from Chlorophyll: The most common method involves the hydrolysis of chlorophyll. This process releases phytol as a byproduct during the breakdown of chlorophyll molecules .
  • Chemical Synthesis: Phytol can also be synthesized chemically through various organic reactions involving simpler precursors from the mevalonic acid pathway or the 2-C-methylerythritol-4-phosphate pathway, which are crucial for isoprenoid biosynthesis .
  • Biotechnological Approaches: Advances in biotechnology have enabled microbial fermentation processes that can produce phytol from renewable resources.

Phytol has diverse applications across multiple industries:

  • Nutraceuticals: It serves as a precursor for vitamins E and K1, both essential for human health.
  • Cosmetics and Fragrances: Due to its pleasant odor and skin-conditioning properties, phytol is widely used in personal care products such as shampoos and soaps .
  • Agriculture: Phytol derivatives have been explored for their potential use as environmentally friendly insecticides due to their biological activity against pests like aphids .

Research has indicated that phytol interacts with various biological pathways:

  • Transcription Factor Modulation: Phytol and its metabolites can activate transcription factors such as peroxisome proliferator-activated receptor-alpha and retinoid X receptor, which play roles in lipid metabolism and inflammation .
  • Metabolism Pathways: Phytol metabolism involves complex pathways leading to the formation of bioactive metabolites like phytanic acid. These metabolites are involved in various physiological processes, including energy metabolism and cellular signaling .

Phytol shares structural similarities with several other compounds. Here are some notable ones:

CompoundStructure TypeUnique Features
Phytanic AcidSaturated fatty acidDerived from phytol; involved in metabolic disorders like Refsum disease.
Pristanic AcidSaturated fatty acidMetabolite of phytol; found in shark liver oil; used as a biomarker.
GeranylgeraniolDiterpene alcoholSimilar carbon skeleton; involved in cell signaling pathways.
TocopherolsVitamin E compoundsSynthesized from phytol; important antioxidants.

Phytol's uniqueness lies in its versatile applications ranging from nutritional supplements to potential therapeutic agents while being a key intermediate in the biosynthesis of other biologically relevant compounds.

Physical Description

Colourless to yellow viscous liquid; Faint floral aroma

XLogP3

8.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

296.307915895 g/mol

Monoisotopic Mass

296.307915895 g/mol

Heavy Atom Count

21

Density

0.847-0.863

Melting Point

25 °C

GHS Hazard Statements

Aggregated GHS information provided by 1433 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1433 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1432 of 1433 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (95.25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.84%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phytol is an acyclic diterpene alcohol and a constituent of chlorophyll. Phytol is commonly used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1. Furthermore, phytol also was shown to modulate transcription in cells via transcription factors PPAR-alpha and retinoid X receptor (RXR).

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

102608-53-7
7541-49-3
150-86-7

Wikipedia

Phytol

Use Classification

Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, (2E,7R,11R)-: ACTIVE
2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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